molecular formula C23H21N3O6 B12367272 (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

Cat. No.: B12367272
M. Wt: 435.4 g/mol
InChI Key: UKJRPMXYHVCOGK-WYVULQQZSA-N
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Description

The compound (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione is a complex organic molecule with a unique structure It features multiple functional groups, including an amino group, hydroxyl group, and several ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the hexacyclic framework.

    Functional group modifications: Introduction of the amino, hydroxyl, and ether groups through various organic reactions such as amination, hydroxylation, and etherification.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ether linkages can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with various biomolecules can be studied. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione: is unique due to its specific combination of functional groups and hexacyclic structure.

    Other similar compounds: Compounds with similar functional groups or cyclic structures, such as certain alkaloids or synthetic analogs, can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its complex structure and the specific arrangement of its functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C23H21N3O6/c1-3-23(29)14-5-16-20-12(7-26(16)21(27)13(14)8-30-22(23)28)19(10(2)24)11-4-17-18(32-9-31-17)6-15(11)25-20/h4-6,10,29H,3,7-9,24H2,1-2H3/t10-,23+/m1/s1

InChI Key

UKJRPMXYHVCOGK-WYVULQQZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)[C@@H](C)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C(C)N)O

Origin of Product

United States

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